5-(4-bromo-2-methylphenyl)-1,3,4-Thiadiazol-2-amine 5-(4-bromo-2-methylphenyl)-1,3,4-Thiadiazol-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18358785
InChI: InChI=1S/C9H8BrN3S/c1-5-4-6(10)2-3-7(5)8-12-13-9(11)14-8/h2-4H,1H3,(H2,11,13)
SMILES:
Molecular Formula: C9H8BrN3S
Molecular Weight: 270.15 g/mol

5-(4-bromo-2-methylphenyl)-1,3,4-Thiadiazol-2-amine

CAS No.:

Cat. No.: VC18358785

Molecular Formula: C9H8BrN3S

Molecular Weight: 270.15 g/mol

* For research use only. Not for human or veterinary use.

5-(4-bromo-2-methylphenyl)-1,3,4-Thiadiazol-2-amine -

Specification

Molecular Formula C9H8BrN3S
Molecular Weight 270.15 g/mol
IUPAC Name 5-(4-bromo-2-methylphenyl)-1,3,4-thiadiazol-2-amine
Standard InChI InChI=1S/C9H8BrN3S/c1-5-4-6(10)2-3-7(5)8-12-13-9(11)14-8/h2-4H,1H3,(H2,11,13)
Standard InChI Key MMARNRZGBNPMLM-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1)Br)C2=NN=C(S2)N

Introduction

5-(4-bromo-2-methylphenyl)-1,3,4-Thiadiazol-2-amine is a heterocyclic compound belonging to the class of thiadiazoles. Thiadiazoles are characterized by a five-membered ring containing sulfur and nitrogen atoms, which are integral to their chemical and biological properties. This specific compound features a bromo-substituted phenyl group attached to the thiadiazole ring, making it a molecule of interest in various research fields, including chemistry, biology, and medicine.

Synthesis Methods

The synthesis of 5-(4-bromo-2-methylphenyl)-1,3,4-Thiadiazol-2-amine typically involves the reaction of 4-bromo-2-methylaniline with thiocarbohydrazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the thiadiazole ring. Common solvents used in this process include ethanol or acetic acid.

Synthesis StepDescription
Starting Materials4-bromo-2-methylaniline and thiocarbohydrazide
Reaction ConditionsAcidic conditions, refluxing in ethanol or acetic acid
Intermediate FormationHydrazone formation followed by cyclization to form the thiadiazole ring

Biological and Chemical Applications

This compound has several potential applications due to its unique chemical structure:

  • Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds.

  • Biology: It is studied for its antimicrobial and anti-inflammatory properties.

  • Medicine: It is explored as a pharmacophore in drug design, targeting specific enzymes or receptors.

  • Industry: It can be used in developing materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(4-bromo-2-methylphenyl)-1,3,4-Thiadiazol-2-amine involves interactions with specific molecular targets. For instance, its antimicrobial activity may result from inhibiting bacterial enzymes or disrupting cell membrane integrity. Anti-inflammatory effects could be attributed to inhibiting pro-inflammatory mediators like prostaglandins and cytokines.

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